molecular formula C20H16F2N2O7S B2421866 Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-18-8

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2421866
CAS No.: 899728-18-8
M. Wt: 466.41
InChI Key: GCENPTLPZZIOBU-UHFFFAOYSA-N
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Description

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16F2N2O7S and its molecular weight is 466.41. The purity is usually 95%.
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Scientific Research Applications

Understanding Antioxidant Capacity Assays

The compound has potential applications in understanding the antioxidant capacity assays. The ABTS/PP decolorization assay, one of the abundant antioxidant capacity assays, uses the ABTS•+ radical cation. The reaction pathways in this assay have been studied, revealing that certain antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. This understanding helps in tracking changes in the same antioxidant system during storage and processing, although specific reactions such as coupling might bias comparisons between antioxidants (Ilyasov et al., 2020).

Analytical Methods for Antioxidant Activity

The study of antioxidants spans across various fields, making the determination of antioxidant activity crucial. Analytical methods like ORAC, HORAC, TRAP, and TOSC are based on the transfer of a hydrogen atom, while others like CUPRAC and FRAP are based on the transfer of one electron. The compound might be relevant in these assays, especially in spectrophotometry-based methods, which assess kinetics or equilibrium states by monitoring characteristic colors or the discoloration of the solutions to be analyzed (Munteanu & Apetrei, 2021).

Understanding Environmental Effects of Sunscreen Active Ingredients

Research on the environmental effects of organic UV filters, like oxybenzone, is crucial due to their widespread presence in water sources and potential ecological impacts. The compound can be instrumental in studying the environmental distribution and effects of these filters, which are not easily removed by common wastewater treatment techniques. Moreover, the presence of UV filters in various species of fish and their potential impact on the food chain necessitates further investigation, where this compound might play a role in identifying and quantifying these filters (Schneider & Lim, 2019).

Evaluation of Environmental Monitoring Methods

With the contamination of fresh water becoming a global concern, the need for environmental monitoring is paramount. The compound might be used in the monitoring studies targeting organic substances, including priority substances (PSs), contaminants of emerging concern (CECs), and other specific organic pollutants not considered in EU documents but with reported elevated frequency of detection at high concentrations. This involves using different types of sampling strategies and campaigns to better understand the chemical status of Earth's surface water (Sousa et al., 2018).

Properties

IUPAC Name

ethyl 4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O7S/c1-3-30-20(26)19-17(11-18(25)24(23-19)13-6-4-12(21)5-7-13)31-32(27,28)14-8-9-16(29-2)15(22)10-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCENPTLPZZIOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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